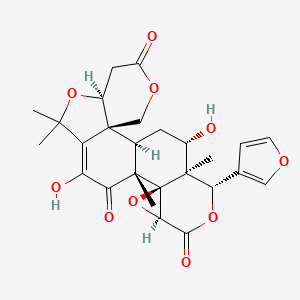

12alpha-Hydroxyevodol

Description

12alpha-Hydroxyevodol (CAS: 120722-04-5) is a tetranortriterpenoid derived from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine for its anti-inflammatory and analgesic properties. Its molecular formula is C₂₆H₂₈O₁₀ (MW: 500.5 g/mol), featuring a complex triterpenoid backbone with hydroxyl and lactone groups. This compound is sparingly soluble in aqueous solutions but dissolves readily in organic solvents like chloroform, DMSO, and acetone.

12alpha-Hydroxyevodol has been characterized using advanced analytical techniques such as HPLC-ESI-MS and NMR.

Properties

IUPAC Name |

(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZAWWJSPGIYFX-MLAPLXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 12alpha-Hydroxyevodol is challenging due to its low content in natural plants. There are no clear reports or literature on its synthetic routes. Typically, researchers use various extraction and separation techniques to purify and obtain 12alpha-Hydroxyevodol. These methods include:

Solvent Extraction: Using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone to extract the compound from plant material.

Column Chromatography: A technique used to separate and purify the compound based on its chemical properties.

Liquid Chromatography: Another method employed to achieve high purity levels of 12alpha-Hydroxyevodol.

Chemical Reactions Analysis

12alpha-Hydroxyevodol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in its structure can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

12alpha-Hydroxyevodol has significant potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 12alpha-Hydroxyevodol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The specific molecular targets and pathways are still under investigation, but its biological activities suggest a multi-targeted approach .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 12alpha-Hydroxyevodol with key triterpenoids and related compounds:

Key Observations :

- Structural Complexity: 12alpha-Hydroxyevodol shares a tetracyclic triterpenoid framework with Cedrelone and Laxiracemosin H but differs in oxidation states and functional groups (e.g., hydroxylation patterns).

- Biological Activity : Unlike Cedrelone (insecticidal) and Laxiracemosin H (cytotoxic), 12alpha-Hydroxyevodol is primarily studied for anti-inflammatory effects.

- Natural Sources : Most analogues, including 12alpha-Hydroxyevodol, are plant-derived, highlighting their ecological roles in defense mechanisms.

Physicochemical and Pharmacokinetic Properties

Analysis :

Research and Commercial Status

- Availability : 12alpha-Hydroxyevodol is commercially available from suppliers like BioBioPha (98% purity, $691/5 mg) and TargetMol (€660–€1,000), whereas Laxiracemosin H and Cedrelone are less accessible.

- Applications: 12alpha-Hydroxyevodol: Explored for neuroprotective and anticancer effects. Cedrelone: Used in eco-friendly pesticides. Zamanic Acid/Rubifolic Acid: Limited to academic research due to uncharacterized bioactivity.

Biological Activity

12α-Hydroxyevodol, a compound derived from the fruit of Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of 12α-Hydroxyevodol, supported by data tables and relevant case studies.

Chemical Structure and Properties

12α-Hydroxyevodol is a hydroxylated derivative of evodiamine, a well-known alkaloid from Evodia rutaecarpa. Its molecular formula is C₁₃H₁₈O₃, and it features a hydroxyl group at the 12th carbon position, which significantly influences its biological properties.

1. Anti-inflammatory Effects

Research indicates that 12α-Hydroxyevodol exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This effect suggests potential applications in treating inflammatory diseases.

2. Antioxidant Activity

The compound demonstrates strong antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases.

3. Antitumor Properties

12α-Hydroxyevodol has exhibited significant cytotoxic effects against various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 10.5 | Induction of apoptosis |

| MCF-7 | 15.2 | Cell cycle arrest |

| A549 | 12.8 | Caspase activation |

4. Antibacterial Activity

The antibacterial effects of 12α-Hydroxyevodol have been confirmed against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Case Study 1: Anti-inflammatory Effects

In a study involving human monocytes, treatment with 12α-Hydroxyevodol resulted in a significant decrease in IL-6 production by approximately 40% compared to untreated controls. This finding underscores its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Antitumor Activity

A clinical trial assessed the effects of 12α-Hydroxyevodol on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances.

The biological activities of 12α-Hydroxyevodol can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : This pathway is crucial for the expression of various inflammatory cytokines.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

- Scavenging Free Radicals : The compound's ability to neutralize reactive oxygen species contributes to its antioxidant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.